BenchChemオンラインストアへようこそ!

1-(4-fluorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea

Physicochemical profiling Drug-likeness CNS permeability

1-(4-Fluorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea (CAS 2034590-77-5) is a synthetic, small-molecule urea derivative (C19H28FN3O2; MW 349.45) that incorporates a 4-fluorobenzyl moiety linked via a urea bridge to a piperidine ring bearing a tetrahydro-2H-pyran-4-yl substituent. It is listed in chemical databases as a potential modulator of fatty acid amide hydrolase (FAAH) and has been implicated in cullin neddylation pathway research.

Molecular Formula C19H28FN3O2
Molecular Weight 349.45
CAS No. 2034590-77-5
Cat. No. B2384913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea
CAS2034590-77-5
Molecular FormulaC19H28FN3O2
Molecular Weight349.45
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C3CCOCC3
InChIInChI=1S/C19H28FN3O2/c20-17-3-1-15(2-4-17)13-21-19(24)22-14-16-5-9-23(10-6-16)18-7-11-25-12-8-18/h1-4,16,18H,5-14H2,(H2,21,22,24)
InChIKeyUXZDXXTZINMJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea (CAS 2034590-77-5) – Compound Identity and Core Characteristics for Procurement Decisions


1-(4-Fluorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea (CAS 2034590-77-5) is a synthetic, small-molecule urea derivative (C19H28FN3O2; MW 349.45) that incorporates a 4-fluorobenzyl moiety linked via a urea bridge to a piperidine ring bearing a tetrahydro-2H-pyran-4-yl substituent . It is listed in chemical databases as a potential modulator of fatty acid amide hydrolase (FAAH) and has been implicated in cullin neddylation pathway research [1]. Its physicochemical profile (clogP 2.69, TPSA 53.60 Ų) supports drug-like properties per Lipinski's rules [2].

Why 1-(4-Fluorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea Cannot Be Simply Interchanged with In-Class Analogs


Urea-based piperidine derivatives exhibit highly divergent target engagement profiles depending on subtle substitutions on the benzyl and piperidine rings [1]. The specific 4-fluorobenzyl and tetrahydro-2H-pyran-4-yl substituents on the target compound confer a unique steric and electronic environment that influences binding to protein targets such as FAAH or DCN1/UBE2M. Published structure-activity relationship (SAR) studies on piperidinyl ureas demonstrate that even minor modifications – such as altering the benzyl substituent or the heterocycle attached to the piperidine nitrogen – can result in orders-of-magnitude shifts in biochemical potency and selectivity [2]. Consequently, in-class compounds sharing the piperidine-urea scaffold cannot be assumed to be functionally interchangeable without direct comparative data.

Quantitative Differentiation Evidence for 1-(4-Fluorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea vs. Closest Analogs


Physicochemical Property Comparison: Lipophilicity and Polar Surface Area vs. FAAH Inhibitor PF-04457845

The target compound's clogP (2.69) and TPSA (53.60 Ų) place it within favorable CNS drug space, whereas the clinical FAAH inhibitor PF-04457845 (clogP ~3.2, TPSA ~64 Ų) is slightly more lipophilic and polar, potentially affecting brain penetration kinetics [1][2]. These differences, while modest, can translate into distinct pharmacokinetic profiles and off-target liability patterns.

Physicochemical profiling Drug-likeness CNS permeability

Target Engagement Selectivity Profile: DCN1-UBE2M Inhibition vs. FAAH Inhibition

SAR analysis from a related piperidinyl urea series demonstrates that compounds with 4-fluorobenzyl and tetrahydropyran substituents preferentially inhibit the DCN1-UBE2M protein-protein interaction (TR-FRET assay) over FAAH enzymatic activity [1]. The target compound's structural features suggest a DCN1-UBE2M selective profile, while close analog 1-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea likely shifts activity toward FAAH inhibition based on patent disclosures [2]. Direct comparative data are not yet publicly available for the two compounds, but the scaffold divergence points to distinct primary pharmacology.

Target selectivity Cullin neddylation FAAH

Cellular Neddylation Inhibition vs. Structurally Divergent Urea FAAH Inhibitors

In the DCN1 inhibitor series, optimized piperidinyl ureas reduced steady-state levels of neddylated CUL1 and CUL3 in a squamous cell carcinoma cell line at low micromolar concentrations [1]. The target compound, bearing the key 4-fluorobenzyl and tetrahydropyran groups, is anticipated to exhibit similar cellular activity, distinguishing it from classical urea FAAH inhibitors such as URB597 (IC50 ~4.6 nM for FAAH but no reported DCN1 activity) [2]. This functional divergence in cellular mechanisms provides a clear rationale for application-specific selection.

Cellular efficacy NEDD8 pathway Cancer cell lines

Recommended Application Scenarios for 1-(4-Fluorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea Based on Differential Evidence


Chemical Probe for DCN1-UBE2M Protein-Protein Interaction Studies in Oncology

The compound's structural features align with a piperidinyl urea series optimized for DCN1-UBE2M PPI inhibition. It can serve as a tool compound to dissect acute effects of DCN1 inhibition on cullin neddylation in lung squamous cell carcinoma and other cancer models, where FAAH-active analogs would introduce confounding cannabinoid-related effects [1].

Selectivity Profiling in FAAH vs. DCN1 Cross-Screening Panels

Given its predicted DCN1 bias, the compound is suited for use in cross-target selectivity panels to benchmark the specificity of novel FAAH inhibitors, preventing misattribution of cellular phenotypes to FAAH when DCN1 pathway modulation may be the true mechanism [1][2].

Pharmacokinetic and Brain Penetration Studies in CNS Drug Discovery

With a clogP of 2.69 and TPSA of 53.60 Ų, the compound falls within desirable CNS drug-like space, making it a candidate for brain penetration studies where slightly lower lipophilicity than PF-04457845 may confer kinetic advantages [3].

Quote Request

Request a Quote for 1-(4-fluorobenzyl)-3-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.